3-Amino-N-(pyridin-4-yl)propanamide
Description
3-Amino-N-(pyridin-4-yl)propanamide is a pyridine-derived compound with the molecular formula C₈H₁₁N₃O (molecular weight: 165.19 g/mol) . Its structure features a propanamide backbone linked to a pyridin-4-yl group, with an amino group at the β-position. The SMILES representation is C1=CN=CC=C1NC(=O)CCN, and its InChIKey is CITPGORMHNCNJL-UHFFFAOYSA-N . The hydrochloride salt of this compound (CID 13612906) is commercially available, though suppliers like CymitQuimica have discontinued its distribution .
Properties
Molecular Formula |
C8H11N3O |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
3-amino-N-pyridin-4-ylpropanamide |
InChI |
InChI=1S/C8H11N3O/c9-4-1-8(12)11-7-2-5-10-6-3-7/h2-3,5-6H,1,4,9H2,(H,10,11,12) |
InChI Key |
CITPGORMHNCNJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1NC(=O)CCN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Anti-Chagas Activity
Compounds 3n, 3o, 3p, and 3q () share the core structure of 3-Amino-N-(pyridin-4-yl)propanamide but incorporate acylated indole moieties and varied phenyl substituents. Key differences include:
- 3n: (S)-3-(1H-Indol-3-yl)-2-(3-phenylpropanamido)-N-(pyridin-4-yl)propanamide. Synthesized with 73% yield using 3-phenylpropanoic acid.
- 3q : Features a 4-(trifluoromethyl)phenyl group, yielding 17% due to steric hindrance .
These analogs demonstrate higher molecular weights (e.g., 3n: 429.49 g/mol) and enhanced lipophilicity compared to this compound, which correlates with their anti-Chagas activity targeting Trypanosoma cruzi CYP51 .
Pyridine Derivatives with Halogen and Alkyl Substituents
Compounds from , such as 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine, exhibit:
- Higher molecular weights (466–545 g/mol vs. 165.19 g/mol).
- Elevated melting points (268–287°C vs. undetermined for this compound).
- Substituent-dependent electronic effects (e.g., nitro groups increase polarity) .
Trifluoroacetic Acid Salts with Enhanced Bioactivity
Derivatives like 14f () and 14a () feature trifluoroacetic acid (TFA) salts and complex arylpyridinyl groups:
- 14f: 3-Amino-N-{3-[2-(benzylamino)-6-(2-hydroxyphenyl)pyridin-4-yl]phenyl}propanamide; TFA. Synthesized in 69% yield, with a molecular weight of ~530 g/mol.
Piperidinyl and Sulfamoylphenyl Derivatives
3-(4-Benzylpiperidin-1-yl)-N-(4-sulfamoylphenyl)propanamide () diverges significantly:
- Molecular weight: 401.52 g/mol.
- Contains a sulfamoylphenyl group, increasing solubility in polar solvents.
- Designed for applications in enzyme inhibition or receptor modulation .
Data Tables
Table 2: Physical Properties
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